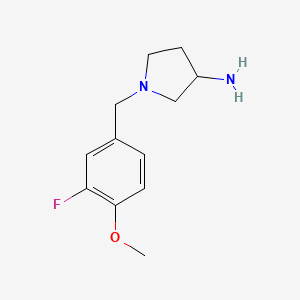

1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-amine typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.

Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Des Réactions Chimiques

1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-amine has various scientific research applications, including:

Mécanisme D'action

The mechanism of action of 1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-amine can be compared with other similar compounds, such as:

1-(3-Fluoro-4-methoxyphenyl)pyrrolidin-2-amine: This compound has a similar structure but differs in the position of the amine group on the pyrrolidine ring.

1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-2-one: This compound has a carbonyl group instead of an amine group on the pyrrolidine ring.

1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol: This compound has a hydroxyl group instead of an amine group on the pyrrolidine ring.

The uniqueness of this compound lies in its specific combination of functional groups and their positions on the molecular structure, which confer distinct chemical and biological properties.

Activité Biologique

1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a fluorine atom and a methoxy group, which may enhance its interaction with biological targets. The following sections will explore its synthesis, biological mechanisms, and activity, supported by relevant case studies and data.

Chemical Structure and Synthesis

The molecular formula of this compound is C12H17FN2O, with a molecular weight of approximately 224.27 g/mol. The synthesis typically involves the reaction of 3-fluoro-4-methoxybenzyl chloride with pyrrolidine, followed by reduction processes to yield the final product. Common solvents used in this synthesis include dichloromethane and toluene, with bases such as sodium hydride or potassium carbonate facilitating the reaction.

The biological activity of this compound is believed to arise from its ability to interact with various molecular targets through several mechanisms:

- Hydrogen Bonding : The amine group can form hydrogen bonds with biological macromolecules, influencing their conformation and function.

- Hydrophobic Interactions : The methoxy group enhances the lipophilicity of the compound, potentially improving membrane permeability and cellular uptake.

- Van der Waals Forces : The aromatic ring may engage in π-π stacking interactions with other aromatic residues in proteins, further modulating biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in pharmacology:

Antimicrobial Activity

In vitro studies have shown that certain pyrrolidine derivatives exhibit antibacterial properties. For instance, compounds structurally related to this compound have been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL .

Neuropharmacological Potential

The compound has been evaluated for its effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders. Its structural features may enhance binding affinity to specific receptors involved in neurotransmission .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antibacterial Efficacy : A study reported that derivatives similar to this compound showed significant antibacterial activity against E. coli and S. aureus, indicating a promising therapeutic potential for infections caused by these pathogens .

- Neurotransmitter Interaction : Research has highlighted the compound's ability to modulate neurotransmitter release, which could be beneficial in conditions like depression or anxiety disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 1-(3-Fluoro-4-methoxyphenyl)pyrrolidin-2-amine | Amine group position altered | Similar neuropharmacological effects |

| 1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-2-one | Carbonyl group instead of amine | Reduced antimicrobial activity |

| 1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol | Hydroxyl group instead of amine | Enhanced solubility but lower receptor affinity |

Propriétés

IUPAC Name |

1-[(3-fluoro-4-methoxyphenyl)methyl]pyrrolidin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O/c1-16-12-3-2-9(6-11(12)13)7-15-5-4-10(14)8-15/h2-3,6,10H,4-5,7-8,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNBRSRZZNXQLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2CCC(C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.